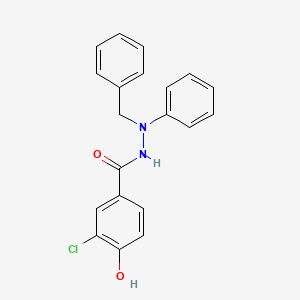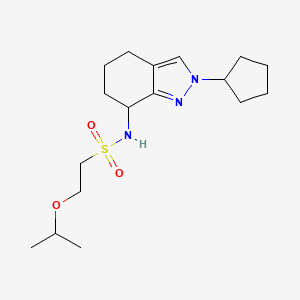
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate, also known as PPOB, is a chemical compound that has been studied for its potential applications in scientific research. PPOB is a derivative of benzoic acid and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is not fully understood, but it is believed to act through the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and is known to be activated in various disease states. By inhibiting this pathway, 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate may be able to reduce inflammation and protect against neurodegeneration.
Biochemical and Physiological Effects:
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been shown to have anti-inflammatory effects in various cell and animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the activation of inflammatory cells such as macrophages. 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Its anti-inflammatory and neuroprotective properties make it a promising candidate for further research. However, one limitation of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate research. One area of interest is the development of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate's potential as a therapeutic agent for other diseases, such as cancer and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate and its effects on various pathways and cell types.
Synthesis Methods
The synthesis of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate involves several steps. The first step is the reaction of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-pyridin-3-ylpropan-2-ol to form 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate. The final product is obtained through purification and isolation steps.
Scientific Research Applications
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12(10-14-6-5-9-19-11-14)23-18(22)16-8-4-3-7-15(16)17-21-20-13(2)24-17/h3-9,11-12H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKWRBOILGEMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2C(=O)OC(C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)
![N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)
![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)
![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)


![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)

![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)